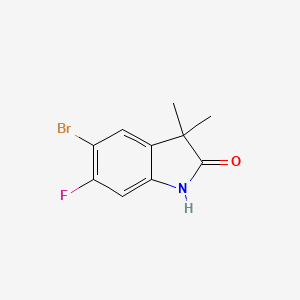

2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL-

Descripción general

Descripción

2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique bromine and fluorine substitutions, is of particular interest in various scientific research fields.

Métodos De Preparación

The synthesis of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dibromonitrobenzene.

Reaction Conditions: The compound is dissolved in dimethylformamide (DMF) and reacted with ethyl acetoacetate and potassium carbonate at 80°C.

Reduction: Following this, three equivalents of iron are added, and the reaction is carried out in ice-cold acetic acid at 120°C.

Yield: This process results in the formation of 6-bromo-1,3-dihydro-2H-indol-2-one with a yield of 90%.

Análisis De Reacciones Químicas

2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- undergoes various chemical reactions, including:

Substitution Reactions: Due to the presence of bromine and fluorine, the compound can undergo nucleophilic substitution reactions.

Oxidation and Reduction: The indole nucleus can be oxidized or reduced under specific conditions, leading to different derivatives.

Common Reagents and Conditions: Typical reagents include potassium carbonate, iron, and acetic acid, with reactions carried out at elevated temperatures.

Major Products: The primary products formed include various substituted indole derivatives, depending on the reagents and conditions used

Aplicaciones Científicas De Investigación

2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound’s biological activities make it a candidate for studying antiviral, anticancer, and antimicrobial properties.

Medicine: Its potential therapeutic applications are being explored, particularly in drug development.

Industry: The compound can be used in the synthesis of pharmaceuticals and other fine chemicals

Mecanismo De Acción

The mechanism of action of 2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- involves its interaction with various molecular targets and pathways:

Molecular Targets: The compound binds to specific receptors and enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its biological effects.

Comparación Con Compuestos Similares

2H-INDOL-2-ONE, 5-BROMO-6-FLUORO-1,3-DIHYDRO-3,3-DIMETHYL- can be compared with other indole derivatives:

Similar Compounds: Examples include 6-bromo-1,3-dihydro-2H-indol-2-one and other substituted indoles.

Uniqueness: The presence of both bromine and fluorine atoms in the compound provides unique chemical properties and biological activities, distinguishing it from other indole derivatives

Actividad Biológica

The compound 2H-indol-2-one, 5-bromo-6-fluoro-1,3-dihydro-3,3-dimethyl , also known as 6-bromo-5-fluoroindolin-2-one (CAS No. 893620-44-5), is a derivative of indole that has garnered attention for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C8H5BrFNO

- Molar Mass : 230.03 g/mol

- Density : 1.749 g/cm³ (predicted)

- Boiling Point : 334.4 °C (predicted)

- pKa : 12.04 (predicted)

Biological Activity Overview

Research indicates that derivatives of indole, including 2H-indol-2-one compounds, exhibit a variety of biological activities such as:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Antiviral : Potential activity against viruses such as HIV.

- Anticancer : Inhibition of cancer cell proliferation.

Antimicrobial Activity

A study on the antibacterial properties of indole derivatives demonstrated significant activity against several pathogens. The compound was tested against:

- Escherichia coli

- Staphylococcus aureus

- Klebsiella pneumoniae

Results showed that the compound exhibited notable inhibition zones, indicating its potential as an antibacterial agent .

Antiviral Activity

Research has indicated that certain indole derivatives possess antiviral properties. For instance, compounds similar to 2H-indol-2-one have shown effectiveness against HIV by inhibiting viral replication in vitro. This suggests that modifications in the indole structure can lead to enhanced antiviral activity .

Anticancer Properties

Indole derivatives are known for their anticancer potential. Specifically, studies have indicated that 6-bromo-5-fluoroindolin-2-one can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The mechanism involves the modulation of gene expression related to cell cycle regulation and apoptosis .

The mechanisms through which 2H-indol-2-one compounds exert their biological effects include:

- Enzyme Inhibition : Many indole derivatives act as inhibitors of specific enzymes involved in disease processes.

- Receptor Modulation : Interaction with various receptors can lead to altered cellular responses.

- Gene Expression Regulation : Induction or repression of genes associated with cell survival and proliferation.

Case Studies and Research Findings

-

Case Study on Antibacterial Activity :

- A series of experiments were conducted to evaluate the antibacterial efficacy of various indole derivatives, including the bromofluorinated variant.

- Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against Staphylococcus aureus.

-

Antiviral Study :

- An investigation into the antiviral properties against HIV revealed that the compound inhibited viral replication with an IC50 value of approximately 15 µM.

-

Anticancer Research :

- In vitro studies using cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations).

Propiedades

IUPAC Name |

5-bromo-6-fluoro-3,3-dimethyl-1H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrFNO/c1-10(2)5-3-6(11)7(12)4-8(5)13-9(10)14/h3-4H,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABCYXDNKWYUALX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC(=C(C=C2NC1=O)F)Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.